molecular formula C12H21NS2 B14649367 Cyclopentanecarbodithioic acid, 2-(hexylimino)- CAS No. 54235-78-8

Cyclopentanecarbodithioic acid, 2-(hexylimino)-

Cat. No.: B14649367
CAS No.: 54235-78-8
M. Wt: 243.4 g/mol
InChI Key: NJAVDJIXBRGSRL-UHFFFAOYSA-N
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Description

Cyclopentanecarbodithioic acid, 2-(hexylimino)- is an organic compound that belongs to the class of dithioic acids It is characterized by a cyclopentane ring attached to a carbodithioic acid group, with a hexylimino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarbodithioic acid, 2-(hexylimino)- typically involves the reaction of cyclopentanecarbodithioic acid with hexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imino group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of Cyclopentanecarbodithioic acid, 2-(hexylimino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarbodithioic acid, 2-(hexylimino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanecarbodithioic acid, 2-(hexylimino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of Cyclopentanecarbodithioic acid, 2-(hexylimino)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)-
  • Cyclopentanecarbodithioic acid, 2-(octylimino)-

Uniqueness

Cyclopentanecarbodithioic acid, 2-(hexylimino)- is unique due to its specific hexylimino substituent, which imparts distinct chemical and physical properties

Properties

CAS No.

54235-78-8

Molecular Formula

C12H21NS2

Molecular Weight

243.4 g/mol

IUPAC Name

2-hexyliminocyclopentane-1-carbodithioic acid

InChI

InChI=1S/C12H21NS2/c1-2-3-4-5-9-13-11-8-6-7-10(11)12(14)15/h10H,2-9H2,1H3,(H,14,15)

InChI Key

NJAVDJIXBRGSRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C1CCCC1C(=S)S

Origin of Product

United States

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